molecular formula C18H20N4O2 B2574650 2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-1,3-benzoxazole CAS No. 2379953-38-3

2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-1,3-benzoxazole

Cat. No.: B2574650
CAS No.: 2379953-38-3
M. Wt: 324.384
InChI Key: BXMACHYCEHAZAX-UHFFFAOYSA-N
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Description

2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-1,3-benzoxazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzoxazole ring fused with a piperidine ring, which is further substituted with an ethylpyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-1,3-benzoxazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Piperidine Substitution: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzoxazole core.

    Ethylpyrimidine Attachment: The final step involves the attachment of the ethylpyrimidine group through etherification reactions, where the hydroxyl group of the piperidine derivative reacts with an ethylpyrimidine halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the benzoxazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated derivatives and strong bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-1,3-benzoxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}-1,3-benzoxazole
  • 2-{4-[(5-Propylpyrimidin-2-yl)oxy]piperidin-1-yl}-1,3-benzoxazole
  • 2-{4-[(5-Butylpyrimidin-2-yl)oxy]piperidin-1-yl}-1,3-benzoxazole

Uniqueness

The uniqueness of 2-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-1,3-benzoxazole lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The ethyl group on the pyrimidine ring may confer distinct properties compared to other alkyl-substituted derivatives, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-2-13-11-19-17(20-12-13)23-14-7-9-22(10-8-14)18-21-15-5-3-4-6-16(15)24-18/h3-6,11-12,14H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMACHYCEHAZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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